
Spectroscopic Profile of Benzyl 2-bromoethyl
ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzyl 2-bromoethyl ether

Cat. No.: B032766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
2-bromoethyl ether (CAS No. 1462-37-9), a key intermediate in organic synthesis. The

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data in a structured format, alongside generalized experimental protocols

for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Benzyl 2-bromoethyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.39 - 7.27 m 5H C₆H₅-

4.58 s 2H -CH₂-Ph

3.80 t 2H -O-CH₂-

3.52 t 2H -CH₂-Br

Solvent: CDCl₃, Reference: TMS at 0 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

137.6 C (quaternary, aromatic)

128.5 CH (aromatic)

127.9 CH (aromatic)

127.8 CH (aromatic)

73.1 -CH₂-Ph

70.0 -O-CH₂-

30.5 -CH₂-Br

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Assignment

3088, 3064, 3032 Weak C-H stretch (aromatic)

2928, 2862 Medium C-H stretch (aliphatic)

1496, 1454 Medium C=C stretch (aromatic)

1107 Strong C-O-C stretch (ether)

738, 698 Strong
C-H out-of-plane bend

(aromatic)

615 Medium C-Br stretch

Sample: Neat liquid

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

214/216 5 / 5
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

107 10 [C₇H₇O]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺

65 15 [C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as Benzyl 2-bromoethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is

prepared in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a standard

5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),

may be added for chemical shift calibration. The sample is then placed in the NMR

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C

NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a neat liquid sample, a drop of the substance is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film. The plates are then mounted in the sample holder of the FTIR

spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently,

the spectrum of the sample is acquired. The instrument measures the absorption of infrared

radiation at different frequencies, resulting in a spectrum that reveals the functional groups

present in the molecule.[1]
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Mass Spectrometry (MS)
For a volatile liquid sample, Electron Ionization (EI) is a common technique. The sample is

introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The

resulting positively charged ions are then accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion,

generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Mass Spectrometry Fragmentation of Benzyl 2-
bromoethyl ether
The following diagram illustrates the proposed fragmentation pathway of Benzyl 2-bromoethyl
ether under electron ionization.
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Proposed Mass Spectrometry Fragmentation of Benzyl 2-bromoethyl ether
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b032766#spectroscopic-data-nmr-ir-ms-of-benzyl-2-
bromoethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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